N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide
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Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H14N2O4S2 and its molecular weight is 290.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in cell cycle G1/S transition and is crucial for the initiation of DNA replication .
Mode of Action
It is likely that the compound binds to the active site of the kinase, inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from G1 phase to S phase of the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest . This can prevent the proliferation of rapidly dividing cells, such as cancer cells . Therefore, this compound could potentially be used as a therapeutic agent in cancer treatment .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s metabolic rate . Specific studies on these factors for this compound are currently lacking .
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOMCJTWHNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.